molecular formula C8H4ClNO B1295221 2-Cyanobenzoyl chloride CAS No. 27611-63-8

2-Cyanobenzoyl chloride

Cat. No. B1295221
Key on ui cas rn: 27611-63-8
M. Wt: 165.57 g/mol
InChI Key: STNAQENUCOFEKN-UHFFFAOYSA-N
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Patent
US05719145

Procedure details

In another process, p-cyanobenzoic acid or the compounds of formula (4) or (5) is reacted with thionyl chloride, oxalyl chloride, phosphorus trichloride, phosphorus pentachloride or phosphorus oxychloride in the presence of a catalytic amount of N,N-dimethylformamide to give o-cyanobenzoyl chloride or the compounds of formula (6) or (7). p-Cyanobenzoyl chloride or the compounds of formula (6) or (7) thus obtained can be reacted with the compounds of formula (2) or (3), or the compounds of formula (8) to give the desired compounds.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1)#N.O1CCN(N=CC2C=CC(C([NH:26][C:27]3C=C4C(CCC(CC(OCCO)=O)C4)=CC=3)=O)=CC=2)CC1.O1CCN(N=CC2C=CC(C(NC3C=C4C(CCC(CC(OCCOC)=O)C4)=CC=3)=O)=CC=2)CC1.S(Cl)([Cl:83])=O.C(Cl)(=O)C(Cl)=O.P(Cl)(Cl)Cl.P(Cl)(Cl)(Cl)(Cl)Cl.P(Cl)(Cl)(Cl)=O>CN(C)C=O>[C:27]([C:5]1[CH:4]=[CH:3][CH:11]=[CH:10][C:6]=1[C:7]([Cl:83])=[O:9])#[N:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)O)C=C1
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCN(CC1)N=CC1=CC=C(C(=O)NC2=CC=C3CCC(CC3=C2)CC(=O)OCCO)C=C1
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCN(CC1)N=CC1=CC=C(C(=O)NC2=CC=C3CCC(CC3=C2)CC(=O)OCCOC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C(=O)Cl)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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